
Methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate” is a chemical compound with the molecular formula C20H16F2N2O4 . It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring. Attached to this core are various functional groups, including a methyl ester group, a fluorobenzyl group, and two fluorine atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 602.0±55.0 °C at 760 mmHg, and a flash point of 317.9±31.5 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its molar refractivity is 98.0±0.3 cm3, and it has a polar surface area of 78 Å2 .Aplicaciones Científicas De Investigación
Electrochemical Studies and Drug Development
- Electrochemical Mechanisms : Research on the electrochemical mechanisms of quinoline derivatives, including those structurally related to methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate, has been reported. These studies explore the resonance isomerism and intramolecular hydrogen bonding in these compounds, which are crucial for understanding their electrochemical properties (Srinivasu et al., 1999).
Antibacterial and Antimycobacterial Research
- Synthesis and Evaluation of Derivatives : Synthesis and evaluation of novel quinoline derivatives have been conducted, focusing on their antimycobacterial activities. For instance, studies on ofloxacin derivatives have shown potential in combating mycobacterial infections (Dinakaran et al., 2008).
- Antitubercular Activity : Research into the antitubercular properties of quinoline derivatives, including studies on 4-hydroxy-2-quinolones, has been significant. These compounds have shown promise in the treatment of tuberculosis (Ukrainets et al., 2006).
Pharmaceutical Industry Applications
- Synthesis Methodology : Advances in the synthesis methodology for quinoline-2-carboxylate derivatives, relevant to the pharmaceutical industry, have been developed. This includes methodologies that accommodate various functional groups, showing the versatility and potential of these compounds in drug development (Wang et al., 2018).
Antibodies Development for Drug Detection
- Development of Immunoassays : Research has been conducted on raising antibodies to the quinolones and fluoroquinolones, which includes compounds structurally related to this compound. These antibodies are used in developing immunoassays for detecting residues of these compounds in animal products, indicating their importance in food safety and regulation (Bucknall et al., 2003).
Direcciones Futuras
Quinoline derivatives, including “Methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate”, are a promising area of research due to their diverse biological activities . Future research may focus on developing new synthetic methods, studying their reactivity, and exploring their potential applications in medicine and other fields.
Propiedades
IUPAC Name |
methyl 6-fluoro-4-[(4-fluorophenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c1-23-18(22)16-9-17(14-8-13(20)6-7-15(14)21-16)24-10-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVFJHFRIZTBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dimethyl-3-[1-(2-phenylacetyl)piperidin-4-yl]urea](/img/structure/B2814421.png)
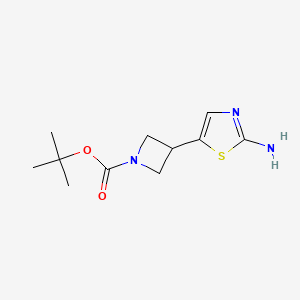
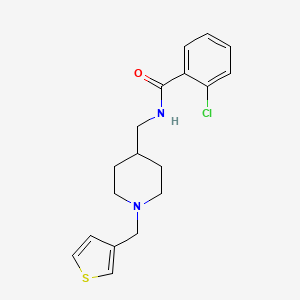
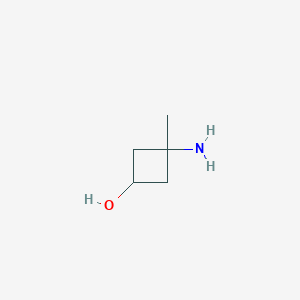
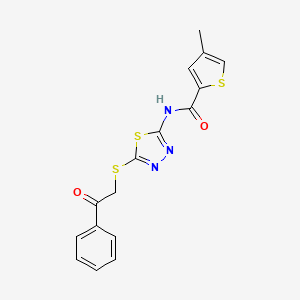
![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)
acetate](/img/structure/B2814435.png)
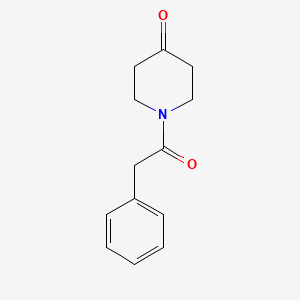
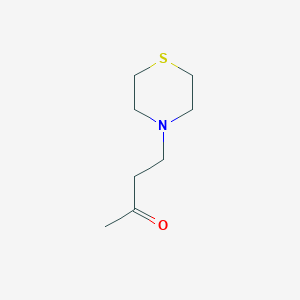
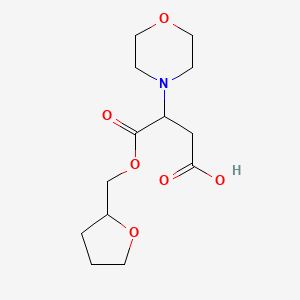
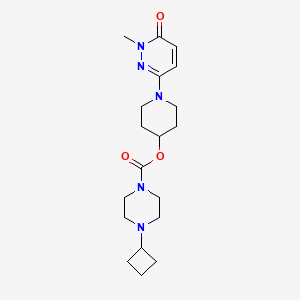
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)

